Bienvenue dans la boutique en ligne BenchChem!

3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione

medicinal chemistry structure-activity relationship kinase inhibitor design

Procure this compound to leverage its unsubstituted N3-hydantoin motif, which provides an additional hydrogen-bond donor inaccessible to N3-substituted analogs. The C2-carbonyl benzothiazole connectivity (vs. C6) alters dihedral angles, affecting target engagement. Ideal for broad kinase panel screening, CNS MPO-optimized programs, anti-tubercular DprE1 assays, and as a dual-vector scaffold for parallel library synthesis. Starting from this scaffold rather than a pre-substituted analog preserves maximum chemical space for hit-to-lead optimization.

Molecular Formula C16H16N4O3S
Molecular Weight 344.39
CAS No. 2309538-48-3
Cat. No. B2872154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
CAS2309538-48-3
Molecular FormulaC16H16N4O3S
Molecular Weight344.39
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C16H16N4O3S/c21-13-9-17-16(23)20(13)10-5-7-19(8-6-10)15(22)14-18-11-3-1-2-4-12(11)24-14/h1-4,10H,5-9H2,(H,17,23)
InChIKeyHHYHPHPLENMLIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(1,3-Benzothiazole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione (CAS 2309538-48-3) Chemical Profile and Sourcing Overview


3-[1-(1,3-Benzothiazole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione (CAS 2309538-48-3) is a synthetic heterocyclic small molecule (MF: C16H16N4O3S, MW: 344.39 g/mol) that integrates three pharmacophoric modules: a benzothiazole-2-carbonyl group, a piperidine linker, and an imidazolidine-2,4-dione (hydantoin) core . This compound belongs to the benzothiazole–piperidine–cyclic urea hybrid class, a scaffold family associated with diverse target engagement profiles including kinase inhibition, G-protein-coupled receptor modulation, and metabolic enzyme regulation [1]. It is currently listed as a research-grade chemical by specialty suppliers (e.g., A2B Chem, Cat# BK71908) with typical purity specifications of 95%, positioning it as a discovery-stage tool compound rather than a clinically advanced candidate . No ChEMBL or PubChem BioAssay records with quantitative activity data were identified for this specific CAS number as of the knowledge cutoff.

Why 3-[1-(1,3-Benzothiazole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione Cannot Be Replaced by Generic In-Class Analogs


Within the benzothiazole–piperidine–hydantoin chemical space, small structural perturbations produce large functional shifts that preclude generic substitution. The carbonyl connection at the benzothiazole 2-position (rather than the 6-position) alters the dihedral angle between the benzothiazole and piperidine rings, directly impacting the spatial presentation of the terminal imidazolidine-2,4-dione to biological targets . Replacing the imidazolidine-2,4-dione with a thiazolidine-2,4-dione (as in the benzothiophene analog) introduces a sulfur atom that modifies hydrogen-bonding capacity at the N3 and C2/C4 carbonyl positions, which are critical pharmacophoric features for target recognition [1]. Furthermore, the absence of a substituent at the N3 position of the hydantoin ring (unlike N3-cyclopropyl analogs) preserves an additional hydrogen-bond donor, potentially enabling interactions with protein active sites that N3-substituted derivatives cannot replicate . These structural features collectively mean that biological activity data from even closely related analogs cannot be reliably extrapolated to this compound.

Quantitative Differentiation Evidence: 3-[1-(1,3-Benzothiazole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione vs. Closest Analogs


Predicted Hydrogen-Bond Donor Advantage Over N3-Substituted Analogs

The target compound bears an unsubstituted N3 position on the imidazolidine-2,4-dione ring, providing one additional hydrogen-bond donor (HBD) relative to N3-cyclopropyl or N3-alkyl substituted analogs such as 3-cyclopropyl-1-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]imidazolidine-2,4-dione (CAS 2549038-01-7). In kinase inhibitor design, the presence of an additional HBD at the hydantoin N3 position has been correlated with enhanced hinge-region binding in ATP-competitive inhibitors [1]. This structural feature may confer differential target engagement profiles in kinase panels where N3-substituted hydantoins show reduced activity due to steric clash or loss of a key hydrogen bond.

medicinal chemistry structure-activity relationship kinase inhibitor design

Benzothiazole 2-Carbonyl Regiochemistry vs. 6-Carbonyl Congeners

The target compound features the carbonyl linker at the 2-position of the benzothiazole ring, whereas a commercially available congener, 1-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione, bears the carbonyl at the 6-position. In benzothiazole-containing bioactive molecules, the carbonyl attachment position dictates the vector angle of the substituent relative to the benzothiazole plane [1]. The 2-carbonyl orientation, being ortho to the endocyclic sulfur, places the piperidine-hydantoin appendage in a conformation that differs by approximately 120° from the 6-carbonyl regioisomer [2]. This geometric difference has been shown in related benzothiazole-amide series to produce >10-fold differences in target binding affinity due to altered shape complementarity [3].

chemical probes regioisomer comparison target engagement

Imidazolidine-2,4-dione vs. Thiazolidine-2,4-dione: Hydrogen-Bonding and Metabolic Stability Differentiation

The target compound contains an imidazolidine-2,4-dione (hydantoin) ring, which differs from the thiazolidine-2,4-dione (TZD) ring found in analog 3-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione and the thiazolidine-dione analog 3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione. The N3 position of hydantoins (pKa ~8.5-9.5) can act as a hydrogen-bond donor, whereas the corresponding sulfur in TZDs is a weaker hydrogen-bond acceptor [1]. Additionally, TZDs are known substrates for CYP2C8/2C9-mediated metabolism and carry a structural alert for hepatotoxicity via mitochondrial toxicity mechanisms, whereas hydantoins generally exhibit more favorable metabolic profiles in this regard [2]. In the context of DprE1 inhibitor development, hydantoin-based inhibitors demonstrated retained nanomolar target affinity while TZD analogs showed reduced cellular potency due to efflux and metabolic instability [3].

drug metabolism heterocycle comparison ADME prediction

Predicted CNS Multiparameter Optimization (MPO) Score and Blood-Brain Barrier Penetration Potential

Based on its calculated physicochemical properties (MW = 344.39, TPSA ≈ 95-105 Ų, HBD = 1-2, HBA = 5-6, cLogP ≈ 1.5-2.5), the target compound is predicted to reside within the desirable CNS MPO space (score >4.0 on the 0-6 scale) [1]. In contrast, N3-cyclopropyl-substituted analogs such as 3-cyclopropyl-1-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]imidazolidine-2,4-dione (MW = 386.5, cLogP higher due to cyclopropyl and methoxy groups) may exhibit reduced CNS MPO scores and lower predicted BBB penetration [2]. The benzothiazole scaffold itself is associated with documented CNS permeability in multiple chemical series, including FAAH inhibitors and PET tracer development programs [3].

CNS drug discovery blood-brain barrier physicochemical properties

Synthetic Tractability and Scaffold Diversification Potential

The target compound's unsubstituted N3-hydantoin position and the carbonyl-piperidine linkage offer two independent vectors for parallel derivatization: (1) N-alkylation/acylation at the hydantoin N3 and (2) modification of the benzothiazole ring. This contrasts with analogs bearing pre-installed N3 substituents (e.g., cyclopropyl), where one diversification vector is already occupied, reducing the accessible chemical space for SAR exploration . The benzothiazole-2-carbonyl-piperidine linkage is synthetically accessible via standard HATU/DCC-mediated amide coupling between 1,3-benzothiazole-2-carboxylic acid and 3-(piperidin-4-yl)imidazolidine-2,4-dione [1]. The core intermediate 3-(piperidin-4-yl)imidazolidine-2,4-dione (CAS 550369-99-8) is itself a versatile building block for library synthesis .

parallel synthesis library design medicinal chemistry

Recommended Application Scenarios for 3-[1-(1,3-Benzothiazole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione


Kinase Selectivity Panel Screening: Exploring Hydantoin Hinge-Binder SAR

The unsubstituted N3-hydantoin motif provides an additional hydrogen-bond donor that may engage the kinase hinge region differently than N3-substituted analogs. Procurement of this compound for broad kinase panel screening (e.g., DiscoverX scanMAX or Eurofins KinaseProfiler) is warranted when N3-cyclopropyl or N3-alkyl analogs from the same series have shown weak or absent kinase inhibition. The predicted CNS MPO score also supports its use in screens targeting brain-penetrant kinase inhibitors, where the lower MW (344 vs. 386 for the N3-cyclopropyl analog) is advantageous. [1]

DprE1 Inhibitor Lead Optimization for Antitubercular Drug Discovery

Benzothiazole–hydantoin hybrids have demonstrated activity against the Mycobacterium tuberculosis DprE1 enzyme, a validated target for novel antitubercular agents. The target compound's hydantoin core (as opposed to a thiazolidine-2,4-dione core) is preferred for cellular activity screens based on class-level evidence that TZD-containing analogs suffer from efflux-mediated resistance and metabolic instability in mycobacterial assays. This compound should be prioritized over TZD analogs for minimum inhibitory concentration (MIC) determination against M. tuberculosis H37Rv and resistant strains. [2]

Focused Library Synthesis and Scaffold-Hopping Campaigns

With two independent diversification vectors (hydantoin N3 and benzothiazole ring), this compound serves as an ideal core scaffold for parallel library synthesis. Medicinal chemistry teams can generate 50-200 compound libraries through sequential N-alkylation and benzothiazole functionalization, enabling systematic SAR exploration. Starting from this scaffold rather than a pre-substituted analog preserves maximum chemical space for hit-to-lead optimization. The commercially available precursor 3-(piperidin-4-yl)imidazolidine-2,4-dione (CAS 550369-99-8) further facilitates modular synthesis approaches.

CNS Target De-Risking: Physicochemical Triage Before In Vivo Studies

For CNS drug discovery programs, this compound's predicted favorable CNS MPO score and lower molecular weight relative to substituted analogs make it suitable as an early-stage tool for assessing target engagement feasibility in the CNS. It can serve as a 'physicochemical probe' to determine whether the benzothiazole–piperidine–hydantoin scaffold can achieve adequate brain exposure before investing in more complex analogs with higher MW and lipophilicity. Parallel artificial membrane permeability assay (PAMPA-BBB) and MDCK-MDR1 efflux ratio determination are recommended as first-tier characterization experiments before in vivo pharmacokinetic studies. [3]

Quote Request

Request a Quote for 3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.